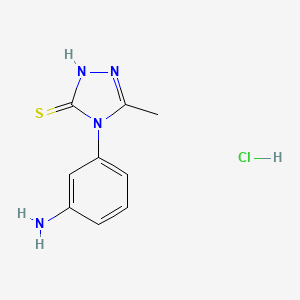

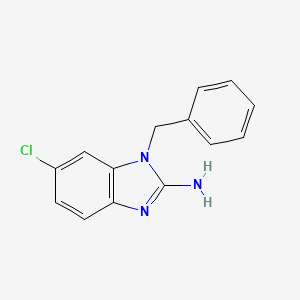

4-(3-aminophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it might involve reactions similar to those used in the synthesis of other triazole derivatives. For instance, the Suzuki–Miyaura cross-coupling reaction is a common method used to form carbon-carbon bonds in organic compounds .Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, participate in click chemistry reactions, and undergo various substitution and addition reactions . The specific reactivity of this compound would depend on the electronic and steric effects of the substituents on the triazole ring.Applications De Recherche Scientifique

Antimicrobial Applications

- Synthesis and Antimicrobial Properties : Derivatives of 4-(3-aminophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol hydrochloride have been synthesized and shown effective antimicrobial properties. They demonstrate significant activity against bacteria like E. coli, K. pneumonia, S. aureus, and B. subtilis, as well as against fungi like A. niger and C. albicans (Rajurkar et al., 2016).

- Green Synthesis and Antimicrobial Evaluation : In another study, green synthesis methods produced derivatives that showed potent in-vivo antibacterial and antifungal activities, comparable to standard drugs like Norfloxacin and Ketoconazole (Rajurkar & Shirsath, 2017).

Corrosion Inhibition

- Corrosion Inhibition for Copper : The compound has been studied as a corrosion inhibitor for copper, displaying over 94% inhibition efficiency in a NaCl solution. Its effectiveness is attributed to chemical adsorption over the copper surface, involving the sulfur atom of the thiol group and the nitrogen atoms (Chauhan et al., 2019).

Biological Activity and Synthesis

- Synthesis and Physicochemical Properties : Research has focused on the synthesis and analysis of physical, chemical, and biological properties of derivatives. These compounds are noted for their high efficiency and low toxicity, making them promising for the creation of new chemical entities (Kravchenko et al., 2018).

- Synthesis and Anticonvulsant Activity : Certain derivatives have been synthesized and evaluated for their biological properties, including anticonvulsant activity. Some compounds showed protection against seizures in experimental models (Küçükgüzel et al., 2004).

Pharmacological Studies

- Synthesis and Pharmacological Study of Thiazolidinones : Thiazolidinones derivatives have been synthesized and evaluated for antimicrobial and antitubercular activities, showing potential as new therapeutic agents (Dave et al., 2007).

- Anti-Anxiety Activity of Schiff Bases : Schiff bases of the compound have shown significant anti-anxiety properties, indicating potential applications in neuropsychiatric disorders (Wadher et al., 2015).

Miscellaneous Applications

- Synergistic Inhibition in Cooling Water Systems : A study investigated the synergistic inhibition effect of the compound, combined with citrate ions and polycarboxylate, for corrosion protection in cooling water systems, demonstrating high efficiency (Tansug, 2017).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 3-aminophenylboronic acid, are commonly used as reagents in suzuki–miyaura coupling reactions . These reactions are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura coupling reactions, the compound could potentially affect pathways involving carbon–carbon bond formation .

Result of Action

In the context of suzuki–miyaura coupling reactions, the compound could potentially facilitate the formation of carbon–carbon bonds .

Action Environment

Suzuki–miyaura coupling reactions are known for their mild and functional group tolerant reaction conditions , suggesting that the compound may exhibit similar characteristics.

Orientations Futures

The future directions in the study of this compound would depend on its potential applications. If the compound shows promising activity in a particular area (such as catalysis, medicinal chemistry, or material science), future studies might focus on optimizing its properties, studying its mechanism of action, or developing new synthetic routes .

Analyse Biochimique

Biochemical Properties

4-(3-Aminophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol hydrochloride plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, the thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function. Additionally, the aminophenyl group can engage in hydrogen bonding and π-π interactions with aromatic amino acids in proteins, influencing enzyme activity and protein-protein interactions .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, thereby affecting phosphorylation cascades critical for cell signaling. It also impacts gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating them. The compound’s thiol group is particularly reactive, allowing it to form covalent bonds with enzyme active sites, leading to inhibition. Additionally, it can induce conformational changes in proteins by interacting with their amino acid residues, thereby modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that while the compound remains stable under controlled conditions, its degradation products can have different biochemical activities, potentially leading to altered cellular responses over time .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or altering gene expression beneficially. At higher doses, it can become toxic, leading to adverse effects such as oxidative stress, cellular apoptosis, and organ damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can be metabolized into various intermediates, which may have distinct biological activities. These metabolic processes can affect the overall efficacy and toxicity of the compound in biological systems .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific cellular components. These factors determine its localization and accumulation within different tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Its localization can also affect its interactions with other biomolecules, thereby modulating its biochemical effects .

Propriétés

IUPAC Name |

4-(3-aminophenyl)-3-methyl-1H-1,2,4-triazole-5-thione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S.ClH/c1-6-11-12-9(14)13(6)8-4-2-3-7(10)5-8;/h2-5H,10H2,1H3,(H,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSQALNLQOIXBCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)N1C2=CC=CC(=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1381444.png)

![1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione](/img/structure/B1381448.png)

![4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1381451.png)

![[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol](/img/structure/B1381455.png)